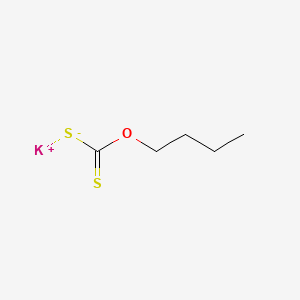

Xantato de butilo y potasio

Descripción general

Descripción

Potassium butylxanthate is a chemical compound with the molecular formula C5H9KOS2 . It is also known by other names such as Butylxanthic Acid Potassium Salt . It is used in various industrial and scientific research applications .

Synthesis Analysis

The synthesis of potassium butylxanthate involves the reaction between various potassium xanthates (potassium O-methyl xanthate, potassium O-isobutyl xanthate, xanthate functionalized MPEGs, etc.) and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC). The reaction is carried out under catalyst-free conditions .

Molecular Structure Analysis

The molecular structure of potassium butylxanthate is represented by the formula C5H9KOS2 . The molecular weight of the compound is 188.353 .

Chemical Reactions Analysis

Potassium butylxanthate reacts with five-membered cyclic carbonates under catalyst-free conditions. The reaction results in the formation of various alkoxides and alkoxide-terminated sulfides .

Physical And Chemical Properties Analysis

Potassium butylxanthate is a solid substance with a molecular weight of 188.34 . It is sensitive to light and heat . The compound has a LogP value of 1.48 .

Aplicaciones Científicas De Investigación

Degradación fotocatalítica

El xantato de butilo y potasio (PBX) se ha estudiado por su potencial en los procesos de degradación fotocatalítica. Las investigaciones indican que el PBX puede degradarse eficazmente utilizando una heteroestructura Z-Scheme que combina materiales semiconductores oxidantes y reductores .

Adsorción en la superficie mineral

Se han explorado los estudios sobre la adsorción del this compound en superficies minerales como la galena. Este proceso es significativo para comprender la secuencia de nuevas formaciones de fase durante la oxidación mineral .

Examen óptico en el procesamiento de minerales

El xantato de n-butilo y potasio se ha utilizado como un sistema modelo para estudiar su adsorción en minerales como la calcopirita. Las técnicas de examen óptico de campo cercano rastrean las regiones de huellas dactilares ópticas de los productos de reacción .

Biorremediación y biosorción

Se han realizado investigaciones sobre comunidades microbianas que pueden degradar el xantato de butilo y biomineralizar metales pesados como el cadmio. Esta aplicación es crucial para las tecnologías de limpieza y tratamiento ambiental .

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Potassium butylxanthate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. It acts as a strong nucleophile, reacting with electrophilic centers in biomolecules. Potassium butylxanthate interacts with various enzymes, including those involved in oxidative stress responses and detoxification processes. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby affecting the redox balance within cells .

Cellular Effects

Potassium butylxanthate has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, potassium butylxanthate has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound can also modulate the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of potassium butylxanthate involves its interaction with biomolecules at the molecular level. It can bind to thiol groups in proteins, leading to the formation of mixed disulfides and the inhibition of enzyme activity. Potassium butylxanthate can also act as an electrophile, reacting with nucleophilic centers in DNA and RNA, potentially causing mutations and affecting gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium butylxanthate can change over time due to its stability and degradation. Potassium butylxanthate is relatively stable under neutral and alkaline conditions but can degrade under acidic conditions, leading to the formation of carbon disulfide and other byproducts. Long-term exposure to potassium butylxanthate in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Potassium butylxanthate can be achieved through the reaction of Carbon disulfide with Butanol in the presence of Sodium hydroxide, followed by the addition of Potassium hydroxide.", "Starting Materials": [ "Carbon disulfide", "Butanol", "Sodium hydroxide", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve Sodium hydroxide in water to form a solution.", "Step 2: Add Butanol to the Sodium hydroxide solution and stir.", "Step 3: Slowly add Carbon disulfide to the mixture while stirring continuously.", "Step 4: Heat the mixture under reflux for several hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Dissolve the precipitate in water.", "Step 7: Add Potassium hydroxide to the solution and stir.", "Step 8: Filter the precipitate and wash with water.", "Step 9: Dry the Potassium butylxanthate precipitate." ] } | |

Número CAS |

871-58-9 |

Fórmula molecular |

C5H10KOS2 |

Peso molecular |

189.4 g/mol |

Nombre IUPAC |

potassium;butoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8); |

Clave InChI |

KSVBYVVJHHRFPJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)[S-].[K+] |

SMILES canónico |

CCCCOC(=S)S.[K] |

Otros números CAS |

871-58-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

110-50-9 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

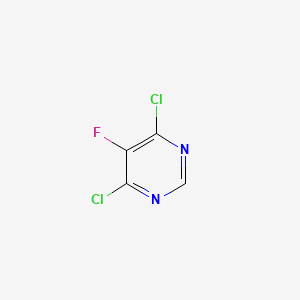

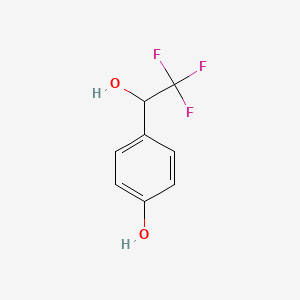

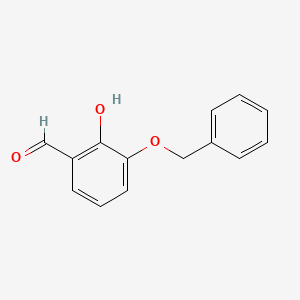

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)